molecular formula C22H21FN6 B2901238 N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine CAS No. 954013-59-3

N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine

Cat. No.: B2901238
CAS No.: 954013-59-3
M. Wt: 388.45
InChI Key: LGCKPMNWUVXPMD-UHFFFAOYSA-N
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Description

N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of butyl and fluorophenyl groups attached to the pteridine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.

    Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.

    Substitution: The butyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-butylphenyl)-N4-(4-chlorophenyl)pteridine-2,4-diamine
  • N2-(4-butylphenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine
  • N2-(4-butylphenyl)-N4-(4-phenyl)pteridine-2,4-diamine

Uniqueness

N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

2-N-(4-butylphenyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6/c1-2-3-4-15-5-9-18(10-6-15)27-22-28-20-19(24-13-14-25-20)21(29-22)26-17-11-7-16(23)8-12-17/h5-14H,2-4H2,1H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCKPMNWUVXPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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